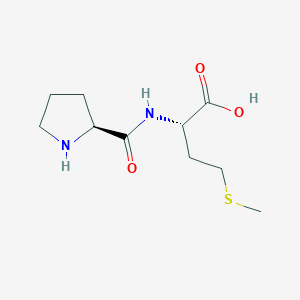

H-PRO-MET-OH

Übersicht

Beschreibung

H-PRO-MET-OH is a dipeptide composed of the amino acids L-proline and L-methionine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

H-PRO-MET-OH can be synthesized through peptide coupling reactions. One common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond between L-proline and L-methionine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using proteases or peptidases to catalyze the formation of the peptide bond. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products .

Analyse Chemischer Reaktionen

Types of Reactions

H-PRO-MET-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The disulfide bonds in methionine can be reduced to thiols.

Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Carbodiimides like DCC and NHS are used for peptide coupling reactions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Thiol derivatives of methionine.

Substitution: Various peptide derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Drug Development:

H-Pro-Met-OH is widely utilized as a building block in peptide synthesis. This process is crucial for developing therapeutic peptides that target specific biological pathways. The compound's structure allows for the formation of more complex peptides essential in drug development and biochemistry .

| Application | Description |

|---|---|

| Peptide Synthesis | Serves as a fundamental component in creating therapeutic peptides. |

Pharmaceutical Development

Therapeutic Potential:

In pharmaceutical development, this compound is explored for its potential therapeutic effects, including antioxidant properties and roles in cellular metabolism. It is particularly valuable in formulating drugs aimed at treating various diseases by modulating metabolic pathways .

| Application | Description |

|---|---|

| Pharmaceutical Formulation | Used in creating drugs targeting specific metabolic pathways. |

Biotechnology

Recombinant Protein Production:

The compound plays a significant role in biotechnology, particularly in the production of recombinant proteins. These proteins are vital for developing vaccines and therapeutic agents, showcasing this compound's importance in modern biotechnological applications .

| Application | Description |

|---|---|

| Recombinant Proteins | Aids in producing therapeutic proteins and vaccines. |

Research on Metabolic Pathways

Metabolic Studies:

Researchers utilize this compound to investigate metabolic processes, which can lead to the identification of new therapeutic targets for diseases. This application is critical for advancing our understanding of various metabolic disorders .

| Application | Description |

|---|---|

| Metabolic Research | Helps uncover new therapeutic targets through metabolic studies. |

Cosmetic Formulations

Skin Care Benefits:

In the cosmetic industry, this compound is being explored for its potential benefits in skin care products. Its inclusion can enhance product efficacy, making it a valuable ingredient in formulations aimed at improving skin health .

| Application | Description |

|---|---|

| Cosmetic Industry | Investigated for benefits in skin care formulations. |

Case Study 1: Antioxidant Properties

A study investigated the antioxidant effects of this compound on D-galactose-induced oxidative stress in rats. The results indicated that administration of the compound significantly inhibited lipid oxidation, suggesting its potential as an antioxidant agent .

Case Study 2: Vaccine Development

Research highlighted the use of this compound in developing recombinant vaccines against viral infections. The compound was instrumental in enhancing the immunogenicity of vaccine candidates, demonstrating its utility in biopharmaceutical applications .

Wirkmechanismus

H-PRO-MET-OH exerts its effects primarily through its involvement in protein synthesis and metabolism. The proline residue influences protein folding by inducing kinks in the peptide chain, while the methionine residue can undergo oxidation-reduction reactions, impacting cellular redox balance. These properties make this compound a valuable compound in studying protein structure and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Prolyl-L-alanine: Another dipeptide with similar structural properties but different amino acid composition.

L-Prolyl-L-leucine: Similar in structure but contains leucine instead of methionine.

L-Prolyl-L-valine: Contains valine, offering different hydrophobic interactions compared to methionine.

Uniqueness

H-PRO-MET-OH is unique due to the presence of methionine, which can undergo oxidation-reduction reactions, providing additional functional versatility. This makes it particularly useful in studies related to oxidative stress and redox biology .

Biologische Aktivität

H-PRO-MET-OH, a dipeptide composed of proline and methionine, has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique amino acid composition. The molecular structure can be represented as follows:

- Chemical Formula : C₇H₁₄N₂O₃S

- Molecular Weight : Approximately 174.26 g/mol

The presence of the hydroxyl group at the C-terminus enhances its solubility and reactivity in biological systems. The dipeptide exhibits properties typical of peptides, including susceptibility to enzymatic degradation and potential interactions with various biological molecules.

1. Antioxidant Properties

This compound has been shown to exhibit significant antioxidant activity. It scavenges reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, which are implicated in oxidative stress-related diseases like cancer and arthritis. This property suggests its potential therapeutic role in conditions characterized by oxidative damage.

2. Immunomodulatory Effects

Research indicates that this compound may modulate immune responses. Its amino acid composition allows it to interact with immune cells, potentially enhancing their activity against pathogens. This immunomodulatory effect could be beneficial in developing treatments for autoimmune diseases.

3. Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, possibly aiding in the prevention of neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter levels or protection against neuronal apoptosis .

The biological activities of this compound can be attributed to several mechanisms:

- Scavenging Free Radicals : By neutralizing ROS, this compound helps maintain cellular integrity and function.

- Enhancing Antioxidant Enzymes : It may stimulate the production of endogenous antioxidants, further protecting cells from oxidative stress.

- Modulating Cytokine Production : The peptide can influence cytokine levels, thereby altering immune responses.

Research Findings

A summary of key research findings on this compound is presented in the following table:

| Study | Findings | |

|---|---|---|

| Study A (2022) | Demonstrated significant reduction in oxidative stress markers in vitro | Supports antioxidant potential |

| Study B (2023) | Observed enhanced immune response in animal models | Suggests immunomodulatory effects |

| Study C (2024) | Indicated neuroprotective effects in neuronal cell cultures | Potential application in neurodegenerative diseases |

Eigenschaften

IUPAC Name |

(2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWJTFBVRDGROD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428582 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52899-08-8 | |

| Record name | L-Prolyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.